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Title: A Phase I, Open-Label Study to Assess the Safety, Tolerability, and Recommended Phase 2 Dose

(RP2D) of Rocbrutinib in Patients with Relapsed or Refractory B-Cell Lymphoma

1. Introduction Bruton's Tyrosine Kinase (BTK) is a crucial component of the B-cell receptor (BCR)

signaling pathway and is overexpressed in many B-cell malignancies, making it a validated therapeutic target

[1]. Rocbrutinib is an investigational, next-generation BTK inhibitor. This document outlines the protocol

for a first-in-human (FIH) Phase I dose escalation and expansion study, designed to establish its safety

profile and determine the Recommended Phase 2 Dose (RP2D).

2. Study Objectives

Primary Objectives: To assess the safety and tolerability of Rocbrutinib and to determine the
Maximum Tolerated Dose (MTD) and/or the Recommended Phase 2 Dose (RP2D).

Secondary Objectives: To evaluate the pharmacokinetic (PK) profile, preliminary anti-tumor efficacy
(Overall Response Rate, ORR), and pharmacodynamic (PD) effects of Rocbrutinib.

3. Study Design Overview This is a modular, multi-center, open-label study consisting of two sequential

parts:

Part A (Dose Escalation): Utilizes an adaptive model-assisted design to escalate doses and identify
the MTD.

Part B (Dose Expansion): Expands cohorts at or near the RP2D to further characterize safety,
tolerability, and preliminary efficacy.
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The logical workflow and key decision points for dose level assignment are summarized in the diagram

below.
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Experimental Protocols & Methodologies

4.1 Patient Population

Inclusion Criteria: Adult patients (≥18 years) with histologically confirmed relapsed/refractory B-cell
lymphoma (e.g., CLL/SLL, MCL, MZL) for which no standard therapy exists; ECOG performance

status 0-1; adequate organ function.
Exclusion Criteria: Prior therapy with a BTK inhibitor; uncontrolled systemic infection; significant

cardiovascular disease; requirement for strong CYP3A4 inhibitors/inducers.

4.2 Dosage and Administration Rocbrutinib is administered orally, once daily. The dose escalation scheme

will proceed through pre-specified dose levels based on the escalation algorithm. A full treatment cycle is

defined as 28 days.

4.3 Dose Escalation Design and Decision Rules The study employs a Bayesian Optimal Interval (BOIN)

design, a model-assisted approach that is both intuitive and statistically efficient [2] [3]. The design aims to

minimize the number of patients treated at sub-therapeutic or overly toxic doses.

Starting Dose: The starting dose will be based on non-clinical toxicology studies, typically 1/10th of
the severely toxic dose in 10% of animals (STD10) or equivalent.

Dose Levels: Pre-specified dose levels will follow a modified Fibonacci sequence.
Cohort Size: Initial cohorts will consist of 1-3 patients. The BOIN design allows for real-time dose

assignment for each new patient based on the observed DLT rate at the current dose.
Escalation/De-escalation Rules: The BOIN algorithm uses predefined toxicity intervals to guide

decisions. The target toxicity rate (TTL) is set at 30% [2]. The decision rules are summarized in the
table below.

Table 1: BOIN Design Dose Escalation Rules

Current Dose DLT Rate Decision Rule

Below lower boundary (e.g., < 0.17) Escalate Dose is likely sub-therapeutic
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Current Dose DLT Rate Decision Rule

Within equivalence interval (e.g., 0.17 -
0.33)

Stay Dose is close to target; enroll more
patients

Above upper boundary (e.g., > 0.33) De-
escalate

Dose is likely overly toxic

Excessive toxicity (e.g., ≥ 2/3 DLTs) De-
escalate

Safety trigger regardless of model

MTD and RP2D Determination: The MTD is defined as the highest dose at which the estimated DLT
rate is ≤ 33%. The RP2D is selected based on the MTD, along with integrated PK, PD, and efficacy

data [3].

4.4 Dose Expansion Phase Once the MTD is identified, approximately 20-30 additional patients will be

enrolled in expansion cohorts. These cohorts may be stratified by lymphoma subtype to further evaluate the

safety, tolerability, and preliminary efficacy of the RP2D and to characterize PK/PD relationships more fully

[3].

4.5 Data Collection and Analysis Methods

Safety Assessments: Adverse events (AEs) will be graded per NCI CTCAE v5.0. DLTs are defined

as specific grade ≥3 non-hematological or grade 4 hematological toxicities occurring during Cycle 1.
Efficacy Assessments: Tumor response will be assessed per Lugano 2014 criteria for lymphoma.

CT or PET-CT scans will be performed at baseline and every 3 cycles.
Pharmacokinetic (PK) Sampling: Intensive PK blood sampling will be performed at Cycle 1 Day 1

and Cycle 1 Day 15 to characterize C~max~, T~max~, AUC~0-24h~, and half-life.
Pharmacodynamic (PD) Assessments: PD effects will be evaluated via:

BTK Occupancy Assay: Flow cytometry-based assay in peripheral blood B-cells [1].
Single-Cell RNA Sequencing: To investigate immune cell subset dynamics (e.g., NK cells) in

response to therapy, as demonstrated in ibrutinib studies [4]. The experimental workflow for this
advanced analysis is depicted below.
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Data Presentation and Outcomes

Table 2: Protocol-Defined Dose Limiting Toxicities (DLTs)

Category DLT Definition (Grade ≥3 unless specified)

Hematological Febrile neutropenia; Neutropenia with infection; Thrombocytopenia with significant

bleeding.

Non-
Hematological

Any non-hematologic toxicity (excluding manageable nausea/vomiting); Grade 3

fatigue lasting >7 days.

Hepatotoxicity ALT/AST elevation >5x ULN; ALT/AST >3x ULN with concurrent bilirubin >2x ULN.

Other Any dose interruption >14 days due to treatment-related toxicity; any treatment-
related death.

Table 3: Simulated Dose Escalation Outcomes & Key Parameters

Dose
Level

Dose
(mg)

N of Patients
N with
DLT

DLT Rate
(%)

BOIN
Decision

Cumulative ORR
(%)

1 50 3 0 0 Escalate 0

2 100 4 0 0 Escalate 25

3 200 5 1 20 Stay 40

4 400 6 2 33 De-escalate 50

RP2D 200 20
(expansion)

- ~20 - 55
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Discussion and Conclusion

This protocol provides a robust and modern framework for the clinical development of Rocbrutinib. By

employing an adaptive BOIN design, the study efficiently balances the ethical need to limit patient exposure

to sub-therapeutic or toxic doses with the statistical rigor required to accurately identify the RP2D [2] [3].

The integration of deep PD profiling, particularly single-cell transcriptomics, offers a powerful opportunity

to identify biomarkers of response and resistance, guiding future combination strategies [4]. The selection of

the RP2D will be a comprehensive decision, incorporating not only the DLT rate but also the totality of PK

exposure, PD target engagement, and early efficacy signals [3].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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